Cas no 926293-55-2 (6-Bromo-2-methylnicotinaldehyde)

6-Bromo-2-methylnicotinaldehyde structure
926293-55-2 structure
Product Name:6-Bromo-2-methylnicotinaldehyde
N.o CAS:926293-55-2
MF:C7H6BrNO
MW:200.03264093399
MDL:MFCD13188654
CID:820061
PubChem ID:59596231
Update Time:2024-10-26

6-Bromo-2-methylnicotinaldehyde Propriedades químicas e físicas

Nomes e Identificadores

    • 6-Bromo-2-methylnicotinaldehyde
    • 6-Bromo-2-methyl-pyridine-3-carbaldehyde
    • 6-BROMO-2-METHYLPYRIDINE-3-CARBALDEHYDE
    • 6-Bromo-2-methyl-3-pyridinecarboxaldehyde (ACI)
    • 6-Bromo-2-methylpyridine-3-carboxaldehyde
    • 6-Bromo-2-methylnicotinaldehyde, AldrichCPR
    • C16730
    • SCHEMBL4597958
    • J-518339
    • DB-079368
    • CS-0195373
    • EN300-2980561
    • BMB29355
    • BS-44296
    • DTXSID50732465
    • MFCD13188654
    • AB66856
    • CUTAVXXGKKXAHQ-UHFFFAOYSA-N
    • AKOS016002130
    • 926293-55-2
    • SY324907
    • MDL: MFCD13188654
    • Inchi: 1S/C7H6BrNO/c1-5-6(4-10)2-3-7(8)9-5/h2-4H,1H3
    • Chave InChI: CUTAVXXGKKXAHQ-UHFFFAOYSA-N
    • SMILES: O=CC1C(C)=NC(Br)=CC=1

Propriedades Computadas

  • Massa Exacta: 198.96300
  • Massa monoisotópica: 198.96328g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 2
  • Contagem de Átomos Pesados: 10
  • Contagem de Ligações Rotativas: 1
  • Complexidade: 129
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 1.7
  • Superfície polar topológica: 30Ų

Propriedades Experimentais

  • Densidade: 1.577
  • Ponto de ebulição: 285℃
  • Ponto de Flash: 126℃
  • PSA: 29.96000
  • LogP: 1.96500

6-Bromo-2-methylnicotinaldehyde Dados aduaneiros

  • CÓDIGO SH:2933399090
  • Dados aduaneiros:

    中国海关编码:

    2933399090

    概述:

    2933399090. 其他结构含非稠合吡啶环的化合物. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:20.0%

    申报要素:

    品名, 成分含量, 用途, 乌洛托品请注明外观, 6-己内酰胺请注明外观, 签约日期

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

6-Bromo-2-methylnicotinaldehyde Preçomais >>

Categorias Relacionadas No. Product Name Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
Matrix Scientific
203137-0.250g
6-Bromo-2-methylpyridine-3-carbaldehyde
926293-55-2
0.250g
$461.00 2023-09-07
Matrix Scientific
203137-1g
6-Bromo-2-methylpyridine-3-carbaldehyde
926293-55-2
1g
$1166.00 2023-09-07
Chemenu
CM178012-1g
6-Bromo-2-methylnicotinaldehyde
926293-55-2 95%
1g
$449 2021-08-05
TRC
B682223-2.5g
6-Bromo-2-methylnicotinaldehyde
926293-55-2
2.5g
$ 50.00 2022-06-06
TRC
B682223-5g
6-Bromo-2-methylnicotinaldehyde
926293-55-2
5g
$ 65.00 2022-06-06
TRC
B682223-25g
6-Bromo-2-methylnicotinaldehyde
926293-55-2
25g
$ 80.00 2022-06-06
eNovation Chemicals LLC
Y1004410-5g
6-Bromo-2-methylnicotinaldehyde
926293-55-2 95%
5g
$1000 2024-07-24
abcr
AB515724-1 g
6-Bromo-2-methyl-pyridine-3-carbaldehyde
926293-55-2
1g
€347.30 2023-01-19
abcr
AB515724-5 g
6-Bromo-2-methyl-pyridine-3-carbaldehyde
926293-55-2
5g
€1,112.10 2023-01-19
Advanced ChemBlocks
N25138-250MG
6-Bromo-2-methyl-pyridine-3-carbaldehyde
926293-55-2 97%
250MG
$115 2023-09-15

6-Bromo-2-methylnicotinaldehyde Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: Butyllithium Solvents: Diethyl ether ,  Hexane ;  rt → -78 °C; -78 °C; 1 h, -78 °C
1.2 1 h, -78 °C; -78 °C → rt; 1 h, rt
Referência
Substituted imidazolidinones and related compounds as chemokine receptor binding compounds and their preparation, pharmaceutical compositions and use in the treatment of infection of target cells by human immunodeficiency virus
, World Intellectual Property Organization, , ,

Método de produção 2

Condições de reacção
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  20 min, -78 °C
1.2 30 min, -78 °C
Referência
Novel triazole-pyridine substituted pyrrolidinyl and tetrahydro-2h-pyranyl acetic acid compounds as LPA antagonists
, World Intellectual Property Organization, , ,

Método de produção 3

Condições de reacção
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  1 h, -78 °C
1.2 Solvents: Dimethylformamide ;  -78 °C; 1 h, -78 °C; -78 °C → 25 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
Referência
Preparation of pyridylpyridone derivative useful as RET kinase inhibitor in the treatment of IBS and cancer
, World Intellectual Property Organization, , ,

Método de produção 4

Condições de reacção
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  -78 °C; 1 h, -78 °C
1.2 1 h, -78 °C
Referência
Preparation of hedgehog antagonists having zinc binding moieties
, Australia, , ,

Método de produção 5

Condições de reacção
1.1 Reagents: Butyllithium Solvents: Diethyl ether ;  1 h, -78 °C
1.2 1 h, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water ;  1 h, 15 °C
Referência
Macrocyclic azolopyridine derivatives as EED and PRC2 modulators and their preparation
, World Intellectual Property Organization, , ,

Método de produção 6

Condições de reacção
1.1 Reagents: Butyllithium Solvents: Diethyl ether ,  Hexane ;  -78 °C; 1 h, -78 °C
1.2 1 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water
Referência
Preparation of N-(pyridin-2-yl)-4-(benzimidazolyl)pyrimidin-2-amine derivatives useful as CDK kinase inhibitors for the treatment of proliferative disease
, World Intellectual Property Organization, , ,

Método de produção 7

Condições de reacção
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  1 h, -78 °C
1.2 1 h, -78 °C; -78 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  rt
Referência
Preparation of quinoline compounds as RET inhibitors
, World Intellectual Property Organization, , ,

Método de produção 8

Condições de reacção
1.1 Reagents: Sodium cyanoborohydride Solvents: Acetonitrile ,  Water ;  16 h, pH 5.8, 30 °C
1.2 Reagents: Ethanol
1.3 Reagents: Molybdenum hexacarbonyl ,  Cesium hydroxide Catalysts: Palladate(1-), [2′-(amino-κN)[1,1′-biphenyl]-2-yl-κC]chloro[2′-(dicyclohexylphos… Solvents: 1-Methoxy-2-propanol ,  Water ;  15 min, 80 °C
Referência
Palladium-Catalyzed Hydroxycarbonylation of (Hetero)aryl Halides for DNA-Encoded Chemical Library Synthesis
Li, Jian-Yuan; Miklossy, Gabriella; Modukuri, Ram K.; Bohren, Kurt M.; Yu, Zhifeng; et al, Bioconjugate Chemistry, 2019, 30(8), 2209-2215

6-Bromo-2-methylnicotinaldehyde Raw materials

6-Bromo-2-methylnicotinaldehyde Preparation Products

6-Bromo-2-methylnicotinaldehyde Fornecedores

Amadis Chemical Company Limited
Membro Ouro
Audited Supplier Fornecedor auditado
(CAS:926293-55-2)6-Bromo-2-methylnicotinaldehyde
Número da Ordem:A860017
Estado das existências:in Stock
Quantidade:1g/5g/25g
Pureza:99%
Informação de Preços Última Actualização:Friday, 30 August 2024 08:21
Preço ($):220.0/880.0/3081.0
E- mail:sales@amadischem.com
Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:926293-55-2)6-Bromo-2-methylnicotinaldehyde
A860017
Pureza:99%/99%/99%
Quantidade:1g/5g/25g
Preço ($):220.0/880.0/3081.0
E- mail